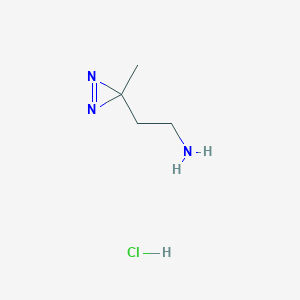
ethyl 2-(((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)amino)-2-oxoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)amino)-2-oxoacetate is a synthetic organic compound known for its versatility in various scientific applications. Its unique structure features an ethyl ester, a fluorophenyl group, and a tetrazole ring, making it a compound of interest in both medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of ethyl 2-(((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)amino)-2-oxoacetate typically involves several key steps:
Synthesis of the Tetrazole Intermediate: : Starting with a fluorophenyl-substituted azide, a [2+3] cycloaddition reaction with sodium azide forms the tetrazole ring. This step usually requires a polar solvent and heating.
Formation of the Amino Ester: : The tetrazole intermediate reacts with ethyl 2-bromo-2-oxoacetate in the presence of a base like triethylamine. The reaction proceeds through nucleophilic substitution to form the final product.
Industrial Production Methods
Industrial-scale production might streamline these steps by optimizing reaction conditions, such as using continuous flow reactors to improve yield and reduce reaction time. Solvent recovery and recycling are also crucial to make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : Ethyl 2-(((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)amino)-2-oxoacetate can undergo oxidation to form various oxidative derivatives, which might be useful in developing new materials.
Reduction: : The compound can be reduced to amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: : It can engage in nucleophilic substitution reactions, especially at the ester or fluorophenyl positions.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like potassium permanganate.
Reduction: : Employing lithium aluminum hydride or hydrogenation catalysts.
Substitution: : Bases such as sodium hydride or potassium tert-butoxide.
Major Products
The reaction products depend on the specific conditions but generally include oxidized forms, reduced amines, and various substituted derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-(((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)amino)-2-oxoacetate has a broad range of applications:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules, particularly in drug discovery and development.
Biology: : Investigated for its potential as a bioactive compound, with implications for inhibiting certain enzymes or receptors.
Medicine: : Explored in preclinical studies as a candidate for therapeutic agents, particularly in anti-inflammatory and anticancer research.
Industry: : Employed in the development of new materials with specific physical or chemical properties, such as polymers or coatings.
Mecanismo De Acción
Ethyl 2-(((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)amino)-2-oxoacetate exerts its effects through interactions with specific molecular targets. The tetrazole ring often plays a critical role in binding to enzyme active sites or receptor pockets, potentially inhibiting their function. The exact pathways can vary depending on the application, but generally involve modulation of biochemical pathways that are essential for cell function or signaling.
Comparación Con Compuestos Similares
Compared to other similar compounds, ethyl 2-(((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)amino)-2-oxoacetate stands out due to the presence of the fluorophenyl and tetrazole moieties:
Ethyl 2-(((1-phenyl-1H-tetrazol-5-yl)methyl)amino)-2-oxoacetate: : Lacks the fluorine substituent, which can significantly alter its reactivity and binding properties.
Ethyl 2-(((1-(3-chlorophenyl)-1H-tetrazol-5-yl)methyl)amino)-2-oxoacetate: : Chlorine substituent instead of fluorine changes the electronic characteristics and potential biological activity.
Ethyl 2-(((1-(3-methylphenyl)-1H-tetrazol-5-yl)methyl)amino)-2-oxoacetate: : The methyl group changes the steric and electronic properties, impacting the compound's overall behavior.
Propiedades
IUPAC Name |
ethyl 2-[[1-(3-fluorophenyl)tetrazol-5-yl]methylamino]-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN5O3/c1-2-21-12(20)11(19)14-7-10-15-16-17-18(10)9-5-3-4-8(13)6-9/h3-6H,2,7H2,1H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRIDOAQFVYPDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NCC1=NN=NN1C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3,4-dimethylphenyl)-1-(11-methyl-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl)piperidine-4-carboxamide](/img/structure/B2897117.png)
![5-Fluoro-4-methyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B2897118.png)
![ethyl 2-(3-((4-fluorophenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2897120.png)


![methyl 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate](/img/structure/B2897123.png)
![5-chloro-N-[3-(3-methyl-1-phenylpyrazol-4-yl)propyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2897126.png)

![1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2897131.png)


![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-octyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2897135.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2897140.png)
